

1,9-Dimethylxanthine: A Technical Review of its Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,9-Dimethylxanthine**

Cat. No.: **B1219530**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Dimethylxanthine is a purine alkaloid belonging to the methylxanthine family, which includes well-known compounds such as caffeine, theophylline, and theobromine. As a metabolite of caffeine, **1,9-dimethylxanthine** is of significant interest to researchers in various fields, including pharmacology, medicinal chemistry, and drug development.^{[1][2]} Its structural similarity to other biologically active methylxanthines suggests a potential for diverse pharmacological effects, primarily through the modulation of adenosine receptors and phosphodiesterases.^{[1][3]} This technical guide provides a comprehensive overview of the current scientific literature on **1,9-dimethylxanthine**, focusing on its synthesis, chemical and physical properties, biological activities, and metabolic pathways. The information is presented to facilitate further research and drug discovery efforts centered on this compound.

Chemical and Physical Properties

1,9-Dimethylxanthine, with the chemical formula C₇H₈N₄O₂, has a molecular weight of 180.16 g/mol. It is a dimethylated derivative of xanthine, with methyl groups located at the 1 and 9 positions of the purine ring structure.

Table 1: Physicochemical Properties of **1,9-Dimethylxanthine** and Related Methylxanthines

Property	1,9-Dimethylxanthine	Theophylline	Theobromine	Paraxanthine
Molecular Formula	C ₇ H ₈ N ₄ O ₂	C ₇ H ₈ N ₄ O ₂	C ₇ H ₈ N ₄ O ₂	C ₇ H ₈ N ₄ O ₂
Molecular Weight (g/mol)	180.16	180.16	180.16	180.16
LogP (Predicted)	-0.5	-0.7	-0.78	-0.63[4]
Water Solubility	Moderate	Low	Very slightly soluble	1 mg/mL
Melting Point (°C)	>300	270-274	357	294-296

Note: Some data for **1,9-dimethylxanthine** are predicted or inferred from structurally similar compounds due to limited experimental data.

Synthesis of 1,9-Dimethylxanthine

The synthesis of **1,9-dimethylxanthine** can be achieved through several routes, primarily involving the methylation of xanthine or the modification of other methylated xanthine derivatives.

Experimental Protocol: Synthesis from Xanthine

A common method for the synthesis of **1,9-dimethylxanthine** involves the direct methylation of xanthine.

Materials:

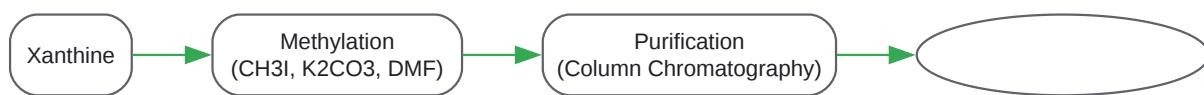
- Xanthine
- Methyl iodide (CH₃I)
- Potassium carbonate (K₂CO₃)

- Dimethylformamide (DMF)
- Ethanol
- Silica gel for column chromatography
- Ethyl acetate/methanol mixture (for elution)

Procedure:

- Dissolve xanthine in DMF.
- Add an excess of potassium carbonate to the solution to act as a base.
- Slowly add a stoichiometric excess of methyl iodide to the reaction mixture.
- Heat the reaction mixture at a controlled temperature (e.g., 60-70°C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
- Evaporate the DMF under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate and methanol as the eluent.
- Collect the fractions containing **1,9-dimethylxanthine** and evaporate the solvent.
- Recrystallize the purified product from ethanol to obtain crystalline **1,9-dimethylxanthine**.
- Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.

This is a generalized protocol and may require optimization for specific laboratory conditions.



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A simplified workflow for the synthesis of **1,9-dimethylxanthine**.

Biological Activities

The biological activities of **1,9-dimethylxanthine** are primarily attributed to its interaction with adenosine receptors and its ability to inhibit phosphodiesterase enzymes. These mechanisms are common among methylxanthines and contribute to their diverse pharmacological effects.

Adenosine Receptor Antagonism

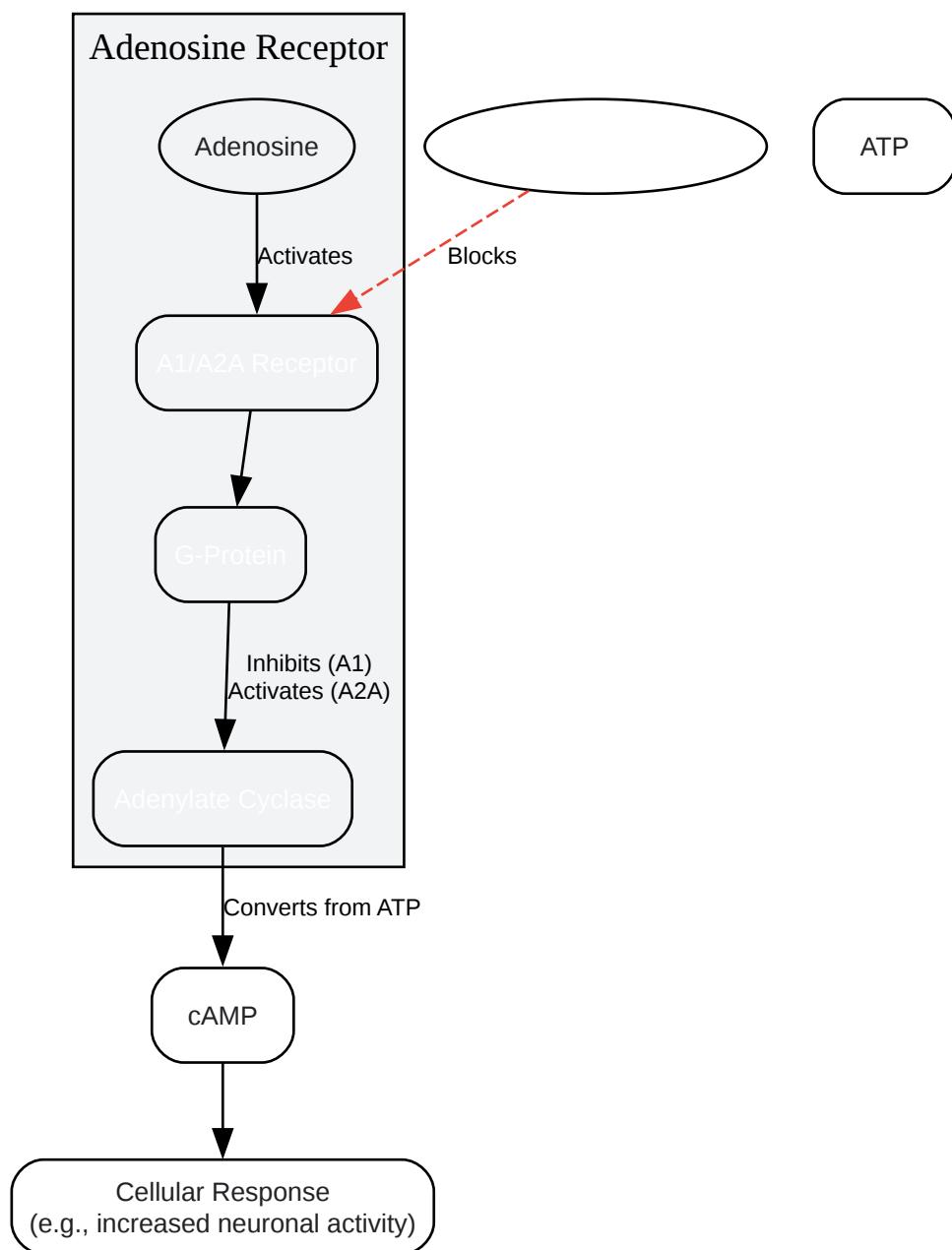
Adenosine receptors are a class of G protein-coupled receptors that play crucial roles in various physiological processes, including neurotransmission, cardiac function, and inflammation. Methylxanthines, including **1,9-dimethylxanthine**, act as non-selective antagonists at these receptors. The antagonistic activity at A₁ and A_{2a} adenosine receptors is believed to be a primary mechanism for the stimulant effects of methylxanthines on the central nervous system.

Table 2: Adenosine Receptor Binding Affinities of Methylxanthines (Ki in μM)

Compound	A ₁ Receptor	A _{2a} Receptor	Reference
1,9-Dimethylxanthine	>2000	>1000	
Theophylline	20-30	20	
Paraxanthine	40-65	40	
Caffeine	90-110	80	

Note: Higher Ki values indicate lower binding affinity.

The available data suggests that **1,9-dimethylxanthine** has a relatively low affinity for adenosine receptors compared to other common methylxanthines.



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1,9-Dimethylxanthine's antagonistic action on adenosine receptors.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, methylxanthines can increase the intracellular levels of these second

messengers, leading to a variety of cellular responses, including smooth muscle relaxation and anti-inflammatory effects.

While specific IC_{50} values for **1,9-dimethylxanthine** against different PDE isoforms are not readily available in the literature, it is presumed to be a non-selective PDE inhibitor, similar to other methylxanthines.

Experimental Protocol: In Vitro Phosphodiesterase Inhibition Assay

A general protocol to assess the PDE inhibitory activity of a compound like **1,9-dimethylxanthine** is as follows:

Materials:

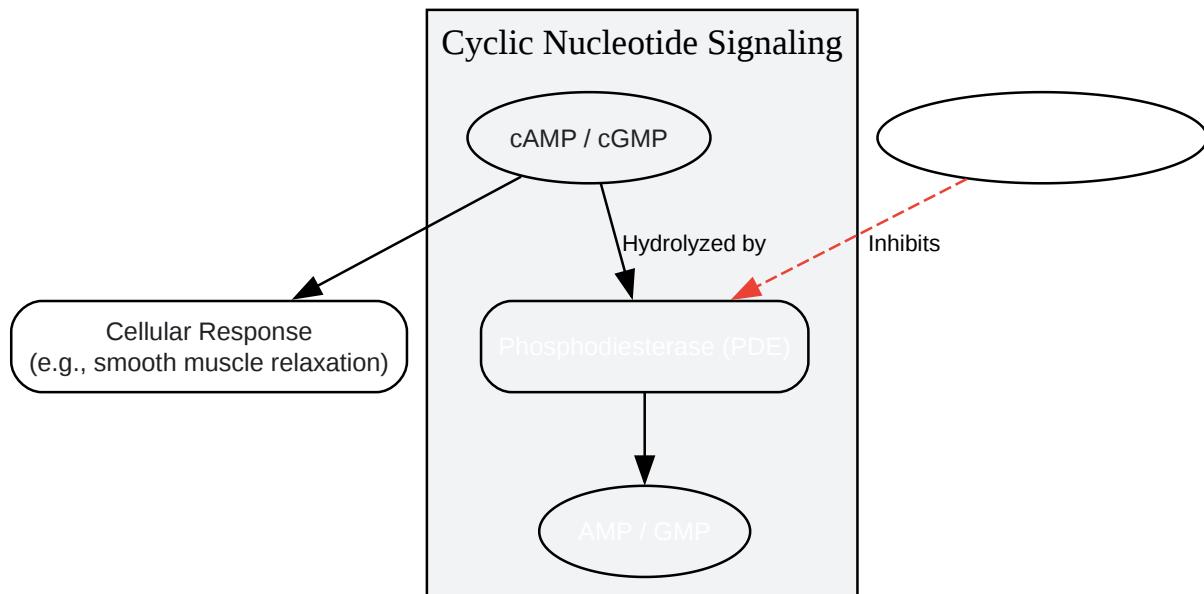
- Recombinant human PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)
- **1,9-Dimethylxanthine** (test compound)
- cAMP or cGMP (substrate)
- Assay buffer (e.g., Tris-HCl)
- Snake venom nucleotidase
- Inorganic phosphate detection reagent (e.g., Malachite green)
- 96-well microplate
- Plate reader

Procedure:

- Prepare a series of dilutions of **1,9-dimethylxanthine** in the assay buffer.
- In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or vehicle control.

- Initiate the reaction by adding the substrate (cAMP or cGMP).
- Incubate the plate at 37°C for a specified time.
- Stop the reaction by adding a stop solution.
- Add snake venom nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
- Add the inorganic phosphate detection reagent and measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of PDE inhibition for each concentration of **1,9-dimethylxanthine**.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

This protocol is a general guideline and may need to be adapted based on the specific PDE isoform and detection method used.



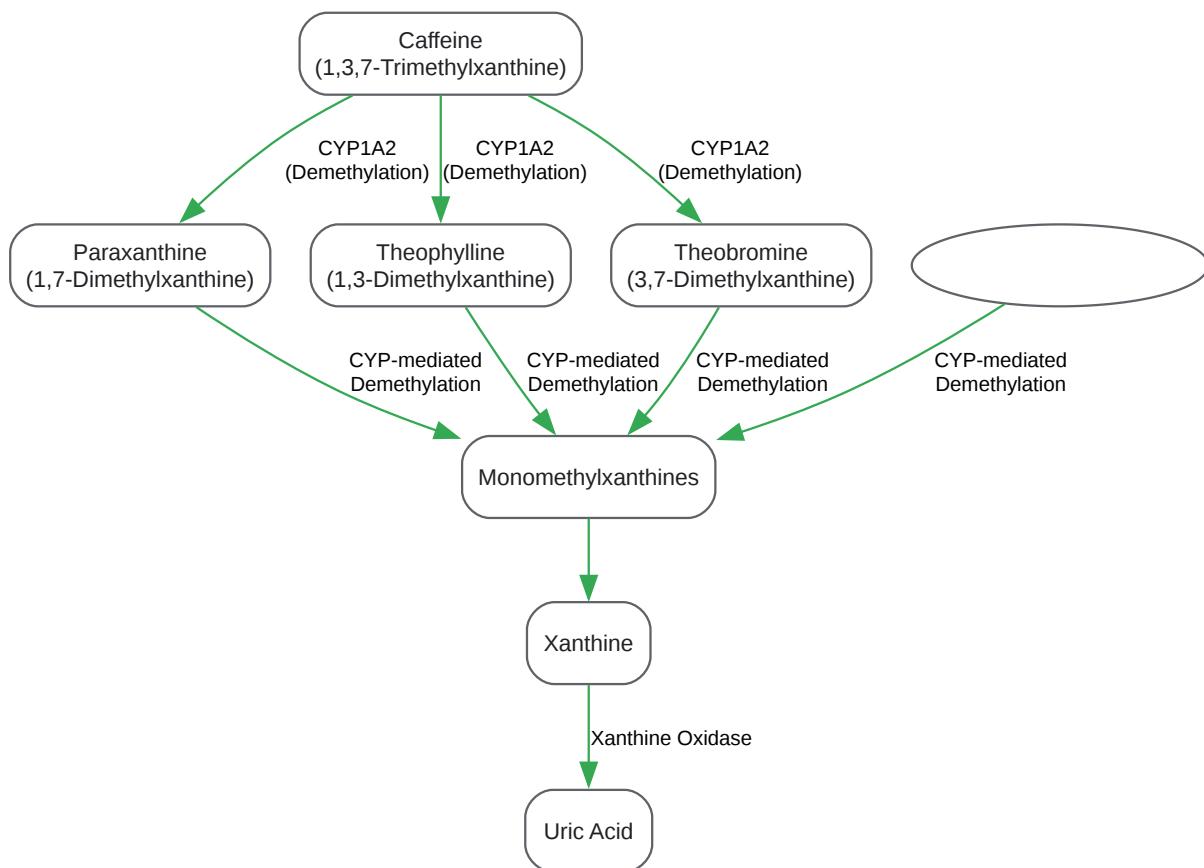
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Inhibition of phosphodiesterase by **1,9-dimethylxanthine**.

Metabolism and Pharmacokinetics

The metabolism of methylxanthines primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. The metabolic pathways involve N-demethylation and C8-hydroxylation. While the specific metabolic fate of **1,9-dimethylxanthine** has not been extensively studied, it is likely to undergo further demethylation to monomethylxanthines and ultimately to xanthine, which is then oxidized to uric acid.

There is a lack of published pharmacokinetic data for **1,9-dimethylxanthine** in humans or animals. However, studies on other dimethylxanthines, such as paraxanthine and theophylline, provide some insight into how **1,9-dimethylxanthine** might be absorbed, distributed, metabolized, and excreted. For instance, in rats, paraxanthine has a half-life of approximately 1 hour and is eliminated by a saturable process.



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- To cite this document: BenchChem. [1,9-Dimethylxanthine: A Technical Review of its Synthesis, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219530#1-9-dimethylxanthine-literature-review>]

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